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molecular formula C9H8NO5- B8743758 3-Nitrophenoxyacetic acid methyl ester CAS No. 81720-19-6

3-Nitrophenoxyacetic acid methyl ester

Cat. No. B8743758
M. Wt: 210.16 g/mol
InChI Key: CGGQTUXPABREEK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324222B2

Procedure details

Initially charge 50 g (359.4 mmol) of 3-nitrophenol and 175.67 g (539 mmol) of caesium carbonate in 1.0 liter of acetone and add 71.5 g (467.3 mmol) of bromoacetic acid methyl ester. Stir the mixture at 50° C. for 1 h and, after cooling, pour onto 7.5 liters of water. Stir the suspension for 30 min, then filter off with suction and wash the filter residue with water. Dry the solid in a drying cabinet at 50° C. and 100 mbar. 64.3 g (84.7% of theory) of the target compound are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
175.67 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
7.5 L
Type
reactant
Reaction Step Two
Name
3-Nitrophenoxyacetic acid methyl ester

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:17][O:18][C:19](=[O:22])[CH2:20]Br.O>CC(C)=O>[CH3:17][O:18][C:19](=[O:22])[CH2:20][O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
caesium carbonate
Quantity
175.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
71.5 g
Type
reactant
Smiles
COC(CBr)=O
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
STIRRING
Type
STIRRING
Details
Stir the suspension for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filter off with suction
WASH
Type
WASH
Details
wash the filter residue with water
CUSTOM
Type
CUSTOM
Details
Dry the solid in a drying cabinet at 50° C.
CUSTOM
Type
CUSTOM
Details
64.3 g (84.7% of theory) of the target compound are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
3-Nitrophenoxyacetic acid methyl ester
Type
Smiles
COC(COC1=CC(=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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